molecular formula C12H12N2O2 B2803832 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1351398-02-1

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2803832
CAS No.: 1351398-02-1
M. Wt: 216.24
InChI Key: DTTLUJGYRIUKHH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione is an organic compound that belongs to the class of dihydropyrazine derivatives This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a dihydropyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-ethylbenzaldehyde with glycine followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
  • 1-(4-Propylphenyl)-1,4-dihydropyrazine-2,3-dione
  • 1-(4-Butylphenyl)-1,4-dihydropyrazine-2,3-dione

Comparison: Compared to its analogs, 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

4-(4-ethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTLUJGYRIUKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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